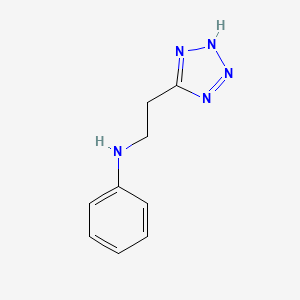![molecular formula C28H44N4 B14633791 2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) CAS No. 55446-40-7](/img/structure/B14633791.png)
2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is an organic compound characterized by the presence of two 3,5-di-tert-butylaniline groups connected by an azo linkage (N=N). This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) typically involves the diazotization of 3,5-di-tert-butylaniline followed by coupling with another molecule of 3,5-di-tert-butylaniline. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt, which then reacts with the aniline derivative to form the azo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, although the presence of tert-butyl groups can influence the reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.
Applications De Recherche Scientifique
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable azo linkage and vibrant color properties.
Mécanisme D'action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) largely depends on its interaction with other molecules. The azo linkage can participate in electron transfer processes, and the bulky tert-butyl groups can influence the compound’s binding affinity and specificity. In biological systems, it may interact with enzymes or receptors, modulating their activity through steric and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylaniline: The parent compound without the azo linkage.
2,5-Di-tert-butylaniline: A positional isomer with different substitution patterns on the aromatic ring.
4-tert-Butylaniline: A simpler analogue with only one tert-butyl group.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is unique due to its azo linkage, which imparts distinct electronic and steric properties compared to its analogues. The presence of two bulky tert-butyl groups on each aromatic ring further enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
55446-40-7 |
|---|---|
Formule moléculaire |
C28H44N4 |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
2-[(2-amino-4,6-ditert-butylphenyl)diazenyl]-3,5-ditert-butylaniline |
InChI |
InChI=1S/C28H44N4/c1-25(2,3)17-13-19(27(7,8)9)23(21(29)15-17)31-32-24-20(28(10,11)12)14-18(16-22(24)30)26(4,5)6/h13-16H,29-30H2,1-12H3 |
Clé InChI |
FXWBNXCCYWDCAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)N)N=NC2=C(C=C(C=C2N)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
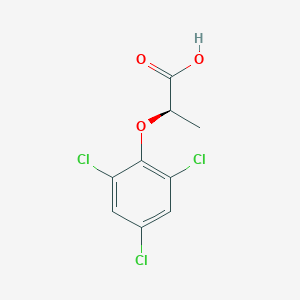
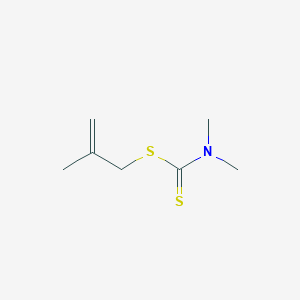

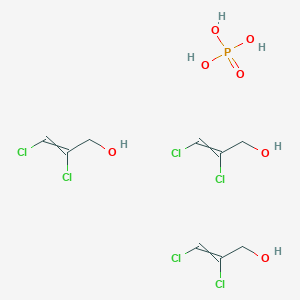
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

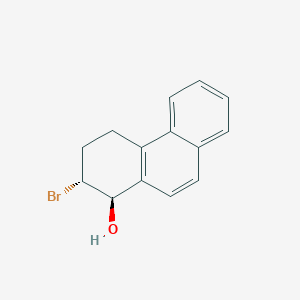
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
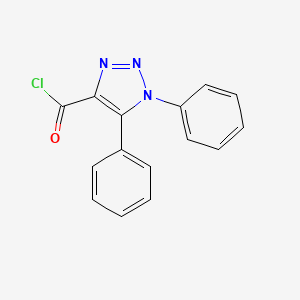
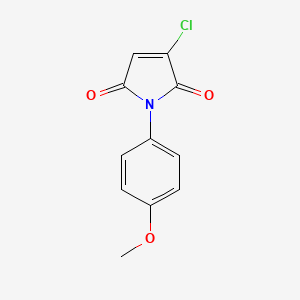
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
